4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine often involves multi-step chemical reactions, starting from basic organic or heterocyclic components. For instance, compounds such as bis(pyrazolopyridine) and bis(pyrimidines) have been synthesized using microwave-assisted synthesis starting from bis(enaminone) hybrids (Ahmed E. M. Mekky et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple functional groups attached to the central pyrimidine ring. The structure is further complicated by the presence of additional rings such as piperazine and pyrrolidine, which are known for their versatility in chemical reactions. The detailed structural analysis can be performed using techniques like X-ray diffraction, as demonstrated in the synthesis and characterization of similar compounds (Ümit Ceylan et al., 2016).
Chemical Reactions and Properties
Compounds containing pyrimidine, piperazine, and pyrrolidine units are known to participate in a variety of chemical reactions, including cycloaddition reactions, nucleophilic substitutions, and more. The presence of methoxy groups can influence the reactivity and the outcome of these reactions by directing the reaction path and stabilizing certain intermediates or transition states.
Physical Properties Analysis
The physical properties of such compounds, including their melting points, boiling points, solubility in various solvents, and crystal structure, are significantly influenced by the molecular structure. The presence of heteroatoms, aromatic rings, and substituents like methoxy groups can affect these properties. For example, the crystal structure and solid-state properties can be studied using X-ray crystallography, as seen in studies of similar compounds with complex heterocyclic structures (Chayanna Harish Chinthal et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-methoxyphenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-27-17-7-3-2-6-16(17)19(26)24-14-12-23(13-15-24)18-8-9-21-20(22-18)25-10-4-5-11-25/h2-3,6-9H,4-5,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEXTCZINMEXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone |
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